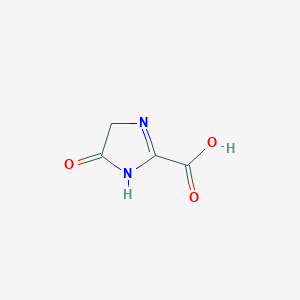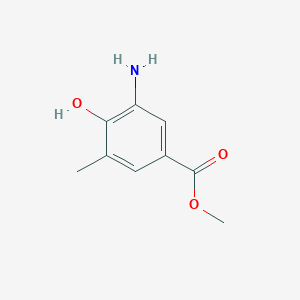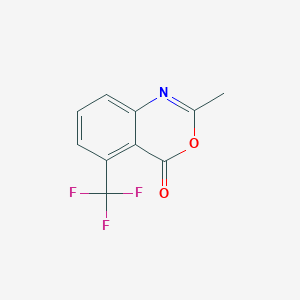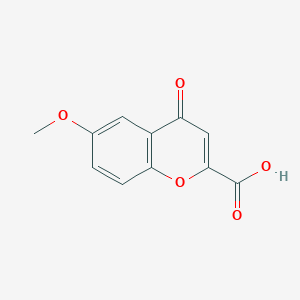
3-(4-Methylphenyl)cyclopentanone
概要
説明
3-(4-Methylphenyl)cyclopentanone is an organic chemical compound used in various scientific experiments. It is a derivative of cyclopentanone, which is a cyclic ketone and a colorless volatile liquid .
Synthesis Analysis
The synthesis of cyclopentanone derivatives, such as 3-(4-Methylphenyl)cyclopentanone, involves the catalytic transformation of biomass-based furan compounds (furfural and HMF) in the aqueous phase of metal–hydrogen catalysis . This process has attracted wide attention since its discovery, and a large number of catalytic systems have been reported to be effective in this transformation .Molecular Structure Analysis
The molecular structure of cyclopentanone, the base compound of 3-(4-Methylphenyl)cyclopentanone, consists of a five-membered ring, with a carbonyl (C=O) group attached . Its structure can be better understood as a pentagon with four carbon atoms and one oxygen atom, interconnected, with a double bond between one carbon and the oxygen atom .Chemical Reactions Analysis
Cyclopentanone derivatives are obtained by the hydrogenation rearrangement of furfural and HMF . This reaction involves decarboxylation and nucleophilic attack at a second carboxyl group .Physical And Chemical Properties Analysis
Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period . The substance is flammable, with a flash point of 29 degrees Celsius. It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius .科学的研究の応用
Visible Light Photoinitiators of Polymerization
Benzylidene cyclopentanones, such as “3-(4-Methylphenyl)cyclopentanone”, have been used as visible light photoinitiators of polymerization . They are interesting structures due to their easy synthesis, low cost, high thermal and photochemical stability . They have been found to be better candidates than their benzylidene ketones analogue due to the rigidity provided by the central five-membered ring . As a result of this rigidification, higher monomer conversions could be obtained . Notably, benzylidene cyclopentanones could initiate one and two-photon polymerizations processes, which is relatively unusual for dyes to exhibit this dual photoinitiating ability .
Aldol Condensation
The Aldol reaction is one of the most established reactions employed for the construction of new C–C bond with application in chemical synthesis and biochemical domains . “3-(4-Methylphenyl)cyclopentanone” can be used in this reaction. Conventionally, aldol reaction involved the use of basic catalyst in hydroalcoholic medium or use of strong bases in toxic and flammable organic solvents . In recent years, considerable efforts and interest have been put for the development of catalytic methods in green context for this transformation .
Two-Photon Polymerization Process
The photochemistry of bis-(dimethylaminoarylidene) cyclopentanone containing four methyl methacrylate groups (4Met-BAC) was compared to the widely known molecule 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone (MBAC) and was investigated . The two-photon polymerization process was demonstrated using a 4Met-BAC PI .
作用機序
Safety and Hazards
Cyclopentanone is classified as a potential eye irritant and may cause skin irritation upon prolonged contact . Moreover, inhalation of its vapors might lead to respiratory discomfort . Therefore, appropriate safety measures should be taken when handling cyclopentanone, including the use of proper personal protective equipment .
将来の方向性
The future development of this transformation process was prospected . The vast application of cyclopentanone derivatives has attracted wide attention since its discovery, and a large number of catalytic systems have been reported to be effective in this transformation . The design and synthesis of metal catalysts are at the core of the reaction .
特性
IUPAC Name |
3-(4-methylphenyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEIGRRGQJZYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518720 | |
| Record name | 3-(4-Methylphenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)cyclopentanone | |
CAS RN |
86921-82-6 | |
| Record name | 3-(4-Methylphenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057904.png)
![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057905.png)

![5-[Bis(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B3057908.png)
![2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B3057910.png)



![4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3057916.png)